molecular formula C8H9BrN2O2 B2498235 Methyl 5-amino-4-bromo-6-methylpicolinate CAS No. 1859084-56-2

Methyl 5-amino-4-bromo-6-methylpicolinate

Cat. No.: B2498235
CAS No.: 1859084-56-2
M. Wt: 245.076
InChI Key: AYAYFJNCYIETBV-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-bromo-6-methylpicolinate: is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of picolinic acid and features a bromine atom, an amino group, and a methyl ester group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4-bromo-6-methylpicolinate typically involves the bromination of methyl 6-methylpicolinate followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-4-bromo-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-bromo-6-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and amino groups play crucial roles in binding to these targets, facilitating the desired biological or chemical activity. The exact pathways and interactions can vary based on the specific context of its use .

Comparison with Similar Compounds

  • Methyl 5-bromo-4-methylpicolinate
  • Methyl 5-bromo-6-methylpicolinate
  • Methyl 5-amino-6-bromopicolinate

Comparison: For instance, Methyl 5-bromo-4-methylpicolinate lacks the amino group, which limits its use in certain biological applications .

Properties

IUPAC Name

methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4-7(10)5(9)3-6(11-4)8(12)13-2/h3H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAYFJNCYIETBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C(=O)OC)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859084-56-2
Record name methyl 5-amino-4-bromo-6-methylpyridine-2-carboxylate
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